REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:23][CH2:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:15]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[CH2:24]([O:31][C:32](Cl)=[O:33])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C(=O)(O)[O-].[K+]>ClCCl>[CH2:24]([O:31][C:32]([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:23][CH2:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:15]2)[CH2:10][CH2:9]1)=[O:33])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:2.3|
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)N1CC2=CC=CC=C2CC1
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)Cl
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation from the organic layer under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the thus obtained material was separated
|
Type
|
CUSTOM
|
Details
|
purified by a silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)N1CC2=CC=CC=C2CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |